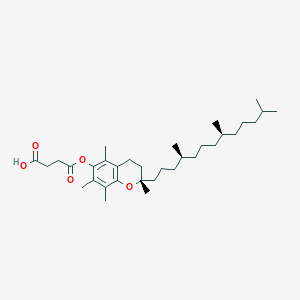

alpha-Tocopherol succinate, DL-

Description

Historical Perspectives and Discovery of Biological Activity

The pivotal discovery that established alpha-Tocopheryl succinate (B1194679) as a biologically active agent with unique anti-cancer properties occurred in 1982. tandfonline.comresearchgate.net Initial studies demonstrated that D-alpha-tocopherol acid succinate could induce significant morphological changes and inhibit the growth of mouse melanoma cells in culture. nih.gov This groundbreaking research revealed that, unlike other forms of vitamin E tested, the succinate ester was uniquely effective. tandfonline.comresearchgate.netnih.gov This initial finding sparked considerable interest in the scientific community, leading to a wave of research exploring its mechanisms of action and its effects on various cancer cell types. researchgate.net Over the following decades, numerous studies confirmed and expanded upon these early observations, establishing that alpha-tocopheryl succinate selectively targets cancer cells while having minimal effects on the proliferation of most normal cells. naturalmedicinejournal.comtandfonline.comresearchgate.net

Comparative Biological Efficacy of DL-alpha-Tocopherol Succinate Among Vitamin E Analogues

The biological activity of DL-alpha-Tocopherol succinate is best understood when compared to other vitamin E analogs. Research has consistently shown its superior efficacy in specific in vitro contexts, particularly in cancer cell models.

DL-alpha-Tocopherol succinate is consistently reported to be more effective than its parent compound, alpha-tocopherol (B171835), at inducing differentiation, inhibiting proliferation, and triggering apoptosis in cancer cells. tandfonline.comresearchgate.net While alpha-tocopherol is the most biologically active antioxidant form of vitamin E, it has not demonstrated the direct anti-cancer effects seen with the succinate ester. mdpi.comnih.gov In some studies, alpha-tocopherol was not only ineffective but was found to potentially interfere with the anti-cancer actions of other vitamin E forms like gamma-tocopherol. nih.gov

When compared with alpha-tocopheryl acetate (B1210297), another common esterified form of vitamin E used in supplements for its stability, DL-alpha-Tocopherol succinate shows markedly different biological effects in research settings. wikipedia.org Early comparative studies on melanoma cells found that, while the succinate form was a potent inhibitor of cell growth, alpha-tocopheryl acetate was ineffective. tandfonline.comresearchgate.netnih.gov While both esters are hydrolyzed in the gut to release free tocopherol, their activities as intact molecules in cell culture are distinct. drugbank.comnih.gov The succinate moiety itself is crucial for the specific anti-cancer activity observed in vitro.

Similar to the acetate form, alpha-tocopheryl nicotinate (B505614) has been shown to be less effective than DL-alpha-Tocopherol succinate in preclinical models. tandfonline.comresearchgate.net Research on murine melanoma cells demonstrated that alpha-tocopheryl nicotinate, at similar concentrations to the effective doses of the succinate form, did not induce the same growth inhibition or morphological changes. nih.govmdpi.com This further highlights the unique role of the succinate ester in mediating these specific biological responses in cancer cells.

Alpha-Tocopheryloxyacetic acid (α-TEA) is another redox-silent vitamin E analog developed for its anti-cancer properties. mdpi.com Both α-TS and α-TEA are recognized as potent inducers of apoptosis in cancer cells. mdpi.com A key difference lies in their chemical stability. The ester bond in α-TS is susceptible to hydrolysis by esterases in the digestive tract, which can limit its efficacy when administered orally. mdpi.com To overcome this, α-TEA was designed with a more stable ether linkage, which has shown high antitumor efficacy in animal models even with oral administration. mdpi.com In some cancer cell lines, derivatives of α-TEA have shown even greater cytotoxic activity than the parent α-TEA compound. mdpi.com

| Vitamin E Analogue | Reported Efficacy in Cancer Cell Models (Compared to DL-alpha-Tocopherol Succinate) | Key Research Findings |

|---|---|---|

| alpha-Tocopherol | Less Effective | Lacks direct pro-apoptotic and anti-proliferative effects in many cancer cell lines. tandfonline.comresearchgate.netnih.gov |

| alpha-Tocopheryl Acetate | Less Effective | Found to be ineffective in inducing growth inhibition in melanoma cells where the succinate form was potent. tandfonline.comnih.gov |

| alpha-Tocopheryl Nicotinate | Less Effective | Did not show significant growth inhibition in melanoma cells in comparative studies. tandfonline.comnih.govmdpi.com |

| alpha-Tocopheryloxyacetic Acid (alpha-TEA) | Potent / More Stable | Also a potent inducer of apoptosis; designed with a stable ether bond for better oral bioavailability. mdpi.com |

Foundational Research in Cell Culture Models

The foundation of our understanding of DL-alpha-Tocopherol succinate's biological activity is built upon extensive research using in vitro cell culture models. The initial 1982 discovery was made using mouse melanoma (B-16) and mouse fibroblast (L-cells) cells. nih.gov These experiments showed that D-alpha-tocopherol acid succinate induced growth inhibition and morphological changes in the melanoma cells, while having a much less pronounced effect on the normal fibroblast cells, suggesting a degree of selectivity for cancer cells. nih.gov

Following these seminal findings, the anti-proliferative and pro-apoptotic effects of alpha-tocopheryl succinate were investigated and confirmed in a wide array of human cancer cell lines. naturalmedicinejournal.com This foundational research demonstrated its broad-spectrum potential in vitro.

| Cancer Cell Line Type | Reported Effects of alpha-Tocopherol Succinate | Reference |

|---|---|---|

| Melanoma | Induces morphological alterations and growth inhibition. | nih.gov |

| Breast Cancer | Inhibits growth and induces apoptosis. | naturalmedicinejournal.comresearchgate.net |

| Prostate Cancer | Inhibits growth and modulates gene expression. | naturalmedicinejournal.comthegoodscentscompany.com |

| Neuroblastoma | Inhibits growth and enhances effects of other agents. | naturalmedicinejournal.comtandfonline.com |

| Gastric Cancer | Inhibits growth. | naturalmedicinejournal.comtandfonline.com |

| Colon Cancer | Induces apoptosis and sensitizes cells to other agents. | naturalmedicinejournal.comthegoodscentscompany.com |

| Lung Cancer | Inhibits prostaglandin (B15479496) E2 production. | thegoodscentscompany.com |

| Oral Squamous Carcinoma | Inhibits growth. | naturalmedicinejournal.com |

This extensive body of in vitro research has been crucial in elucidating the molecular pathways that DL-alpha-Tocopherol succinate modulates, distinguishing it from all other forms of vitamin E and establishing its unique profile as a subject of scientific inquiry.

Early Observations of Growth Inhibition

Initial in vitro studies were pivotal in establishing the growth-inhibitory effects of DL-alpha-tocopherol succinate on various cancer cell lines. A landmark 1982 study demonstrated that while other forms of vitamin E, such as DL-alpha-tocopherol free alcohol and DL-alpha-tocopherol acetate, were ineffective, the succinate ester significantly inhibited the growth of mouse melanoma cells. researchgate.net This selective effect underscored that the succinate moiety was crucial for the observed anti-proliferative activity. Subsequent research confirmed these findings across a range of cancer cell types, including neuroblastoma and glioma cells, establishing a consistent pattern of growth inhibition. researchgate.net

Notably, these early studies also highlighted a differential sensitivity between cancerous and normal cells, with tumor cells being more susceptible to the growth-inhibitory effects of DL-alpha-tocopherol succinate. researchgate.net This selective action against malignant cells became a cornerstone of its preclinical evaluation. researchgate.net

Initial Studies on Morphological Alterations

Beyond mere growth inhibition, early research documented significant morphological changes in cancer cells upon treatment with DL-alpha-tocopherol succinate. In the same 1982 study on melanoma cells, treatment with the compound induced distinct alterations in cell shape and appearance. researchgate.net These changes were indicative of a cellular response beyond simple cytotoxicity, hinting at a more complex mechanism of action. Further studies on melanoma, glioma, and neuroblastoma cells corroborated these findings, with treated cells exhibiting morphological features consistent with differentiation and apoptosis. researchgate.net These initial observations of profound changes in cell structure provided the first clues that DL-alpha-tocopherol succinate was not just halting proliferation but was actively inducing cellular programs leading to cell death or a less malignant phenotype.

Overview of Preclinical Research Trajectories

The initial discoveries of DL-alpha-tocopherol succinate's anti-cancer properties sparked a wave of preclinical research aimed at understanding its mechanisms and exploring its therapeutic utility. A significant trajectory of this research has focused on elucidating the pathways through which the compound induces apoptosis, or programmed cell death. Unlike its parent compound, alpha-tocopherol, the succinate analog was found to be a potent inducer of apoptosis in a variety of cancer cells. nih.gov This line of inquiry has delved into the molecular machinery of apoptosis, revealing that DL-alpha-tocopherol succinate can trigger this process through multiple avenues, including the activation of caspases and the destabilization of mitochondria. researchgate.net

Another major research path has been the investigation of the compound's selectivity for cancer cells. Studies have consistently shown that DL-alpha-tocopherol succinate exhibits a preferential cytotoxic effect on malignant cells while leaving normal cells relatively unharmed. researchgate.netiiarjournals.org This has led to research into the underlying biochemical and molecular differences between normal and cancer cells that could account for this selectivity.

Furthermore, a significant portion of preclinical research has explored the potential of DL-alpha-tocopherol succinate as an adjunct to conventional cancer therapies. Studies have investigated its synergistic effects when combined with chemotherapy and radiation, with results suggesting that it can enhance the efficacy of these treatments. tandfonline.com In vivo studies using animal models of various cancers have been instrumental in this area, providing evidence for the compound's anti-tumor activity in a whole-organism context. nih.gov These preclinical trajectories have collectively painted a picture of DL-alpha-tocopherol succinate as a promising anti-cancer agent with a unique mechanism of action and a favorable selectivity profile.

Structure

2D Structure

Properties

CAS No. |

47801-19-4 |

|---|---|

Molecular Formula |

C33H54O5 |

Molecular Weight |

530.8 g/mol |

IUPAC Name |

4-oxo-4-[[(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid |

InChI |

InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23-,24-,33-/m0/s1 |

InChI Key |

IELOKBJPULMYRW-IKTKBOKFSA-N |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C)OC(=O)CCC(=O)O)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C |

Origin of Product |

United States |

Cellular and Molecular Mechanisms of Action of Dl Alpha Tocopherol Succinate

Differential Cellular Targeting and Selectivity

A hallmark of DL-alpha-tocopherol succinate's anti-cancer activity is its remarkable ability to discriminate between transformed and normal cells. This selectivity is crucial for its potential as a therapeutic agent, minimizing toxicity to healthy tissues.

Preferential Effects on Transformed Cells

DL-alpha-tocopherol succinate's preferential targeting of cancer cells is thought to be multifactorial. One contributing factor is the acidic microenvironment characteristic of many tumors. This lower pH is believed to facilitate the uptake of the protonated form of DL-alpha-tocopherol succinate (B1194679) into cancer cells researchgate.net. Once inside the malignant cell, it tends to remain in its intact, esterified form due to the significantly lower esterase activity in cancer cells compared to normal cells researchgate.net. It is this intact molecule that is responsible for the compound's cytotoxic effects. The mechanism of cell death is primarily through the induction of apoptosis, a process of programmed cell death, which is triggered by the destabilization of mitochondria iiarjournals.org.

The molecular targeting of mitochondria by DL-alpha-tocopherol succinate is a key aspect of its action. It has been shown to inhibit the succinate dehydrogenase (SDH) activity of mitochondrial respiratory complex II by interacting with the ubiquinone-binding sites nih.gov. This disruption of the electron transport chain leads to the generation of reactive oxygen species (ROS), which in turn triggers the apoptotic cascade nih.gov. Additionally, DL-alpha-tocopherol succinate can modulate key signaling pathways involved in cell survival and death. For instance, it has been shown to inhibit protein kinase C (PKC) by increasing the activity of protein phosphatase 2A (PP2A), which ultimately affects the function of anti-apoptotic proteins like Bcl-2 researchgate.net.

Maintenance of Viability in Normal Cells

In stark contrast to its effects on cancer cells, DL-alpha-tocopherol succinate has minimal impact on the viability of normal cells tandfonline.comeco-vector.com. Several studies have demonstrated that normal cells, including lymphocytes and normal fibroblasts, are largely unaffected by concentrations of DL-alpha-tocopherol succinate that are cytotoxic to their cancerous counterparts tandfonline.comnih.gov. This is largely attributed to the higher levels of esterase activity in normal cells, which rapidly hydrolyze DL-alpha-tocopherol succinate into α-tocopherol and succinate researchgate.net. The resulting α-tocopherol, a potent antioxidant, does not possess the apoptogenic properties of the intact ester iiarjournals.org. This conversion effectively neutralizes the anti-cancer activity of the compound in healthy tissues. Furthermore, some evidence suggests that pretreatment with DL-alpha-tocopherol succinate may even protect normal cells from the damaging effects of other agents like doxorubicin (B1662922) researchgate.net.

Modulation of Cellular Proliferation and Differentiation

Beyond its direct cytotoxic effects, DL-alpha-tocopherol succinate also exerts significant control over cellular proliferation and can induce differentiation in certain cancer cell types.

Antiproliferative Effects in Diverse Cancer Cell Lines

The ability of DL-alpha-tocopherol succinate to inhibit the growth of a wide array of cancer cell lines is well-documented. This broad-spectrum activity underscores its potential as a versatile anti-cancer agent.

DL-alpha-tocopherol succinate has demonstrated significant antiproliferative and cytotoxic effects against leukemia lymphocytes. Studies on murine leukemia cell lines, such as the myeloid C1498 and the lymphocytic L1210, have shown that the intact compound significantly inhibits their growth researchgate.net. Similarly, in human leukemia lymphocytes (Jurkat cells), DL-alpha-tocopherol succinate exerts a concentration-dependent and time-dependent cytotoxicity iiarjournals.org. A concentration of 25 μM was found to induce approximately 25-30% cytotoxicity in leukemia lymphocytes without affecting the viability of normal lymphocytes tandfonline.com. This selective action highlights its therapeutic window for treating hematological malignancies.

| Cell Line | Organism | Type of Leukemia | Observed Effect | Effective Concentration | Reference |

|---|---|---|---|---|---|

| Jurkat | Human | Acute T-cell Leukemia | Cytotoxicity | ~25-30% at 25 µM | tandfonline.com |

| C1498 | Murine | Myeloid Leukemia | Growth Inhibition | Not specified | researchgate.net |

| L1210 | Murine | Lymphocytic Leukemia | Growth Inhibition | Not specified | researchgate.net |

Neuroblastoma, a common pediatric cancer, has also been shown to be susceptible to the antiproliferative effects of DL-alpha-tocopherol succinate. In the neuroblastoma cell line N1E 115, the succinate ester derivative of vitamin E was found to inhibit growth at concentrations of 20 microM and higher, whereas α-tocopherol itself had no such effect nih.gov. The growth-inhibitory action is attributed to the intact DL-alpha-tocopherol succinate molecule. Further studies have shown that DL-alpha-tocopherol succinate is highly selective in killing malignant neuroblastoma cells while being relatively inert towards differentiated, neuron-like cells. This selectivity is partly due to the upregulation of anti-apoptotic Bcl-2 family proteins in the differentiated cells, rendering them more resistant to the compound's effects.

| Cell Line | Organism | Observed Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| N1E 115 | Murine | Growth Inhibition | ≥ 20 µM | nih.gov |

| N-type Neuroblastoma | Human | Selective Apoptosis | Not specified |

Gastric Carcinoma Cells

The action of RRR-α-tocopheryl succinate in gastric carcinoma cells is characterized by the induction of apoptosis and the arrest of DNA synthesis. nih.gov A key molecular mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This inhibition leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov Consequently, this shift in the Bax/Bcl-2 ratio triggers the mitochondrial apoptotic pathway, characterized by the cleavage and activation of caspase-9 and caspase-3, as well as the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Additionally, the compound has been shown to reduce the mRNA levels of the inhibitor of apoptosis proteins (IAPs) survivin and neuronal apoptosis inhibitory protein (NAIP). nih.gov

Another significant pathway implicated in the apoptotic response of gastric cancer cells is the c-Jun N-terminal kinase (JNK) pathway. The activation of the JNK/activator protein 1 (AP-1) signaling cascade can lead to the induction of Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death. The induction of transforming growth factor-beta (TGF-β) signaling has also been associated with the anti-proliferative effects of vitamin E succinate in these cells. nih.gov

| Target Pathway | Key Molecular Events | Outcome in Gastric Carcinoma Cells |

| NF-κB Signaling | Inhibition of NF-κB activation, ↓Bcl-2, ↑Bax, ↓Survivin mRNA, ↓NAIP mRNA | Induction of apoptosis |

| JNK/AP-1 Signaling | Activation of JNK/AP-1, ↑Bax expression, Cytochrome c release | Induction of apoptosis |

| TGF-β Signaling | Increased secretion and activation of TGF-β | Inhibition of cell proliferation |

Lymphoma Cells

In lymphoma cells, RRR-alpha-tocopheryl succinate has been shown to induce apoptosis and cause cell cycle arrest in the G1 phase. nih.gov A notable mechanism involves the potentiation of apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). Alpha-tocopheryl succinate achieves this by suppressing the activation of the transcription factor NF-κB, which is known to interfere with TRAIL-mediated cell death. nih.gov

The mitochondrial pathway of apoptosis is also a key target in lymphoma cells. The compound can impair mitochondrial function by targeting complex II of the electron transport chain. This disruption leads to the activation of the intrinsic apoptotic cascade, involving the activation of caspase-9. Furthermore, studies have pointed to the involvement of the AP-1 transcription factor in the apoptotic process induced by this compound. nih.gov While some evidence points to a caspase-dependent mitochondrial pathway, other research suggests the possibility of a caspase-independent mechanism of cell death in certain lymphoma cell lines.

Breast Cancer Cells

The anti-cancer effects of alpha-tocopheryl succinate in breast cancer cells are multifaceted, involving the induction of apoptosis through several distinct molecular pathways. In erbB2-positive breast cancer cells, the compound has been shown to induce apoptosis by inhibiting the NF-κB pathway. nih.gov This inhibition leads to a decrease in the expression of anti-apoptotic proteins such as FLICE-like inhibitory protein (FLIP) and cellular inhibitor of apoptosis protein 1 (c-IAP1). nih.gov The compound also inhibits Akt activation and enhances the activity of caspase-3 and caspase-8 in these cells. nih.gov

Furthermore, RRR-alpha-tocopheryl succinate can trigger the mitochondrial apoptotic pathway through the activation of JNK. nih.gov Activated JNK promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, leading to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3. nih.gov The process of cell cycle arrest is also influenced, with evidence showing that alpha-tocopheryl succinate can induce S-phase arrest through the upregulation of the tumor suppressor protein p21 and the downregulation of the transcription factor E2F. The expression of tocopherol-associated protein (TAP) appears to play a role in mediating these effects, as it can influence p53 activation and downstream signaling related to cell cycle regulation. nih.gov

| Target Pathway | Key Molecular Events | Outcome in Breast Cancer Cells |

| NF-κB Signaling | Inhibition of NF-κB nuclear translocation, ↓FLIP, ↓c-IAP1, ↓Akt activation, ↑Caspase-3 & -8 activity | Induction of apoptosis |

| JNK/Mitochondrial Pathway | JNK activation, Bax translocation to mitochondria, Cytochrome c release, Caspase-9 & -3 activation | Induction of apoptosis |

| Cell Cycle Regulation | ↑p21, ↓E2F, TAP-mediated p53 activation | S-phase cell cycle arrest |

Prostate Cancer Cells

In prostate cancer cells, alpha-tocopheryl succinate employs a variety of mechanisms to inhibit cell growth and induce apoptosis. One significant pathway involves the suppression of the androgen receptor (AR) signaling pathway. nih.gov This is achieved by targeting the PP2A-JNK-Sp1 signaling axis, which leads to the transcriptional repression of the AR. nih.gov The compound can suppress the expression of prostate-specific antigen (PSA), a key marker in prostate cancer progression, at both the transcriptional and translational levels. nih.gov

Another crucial mechanism is the direct inhibition of the anti-apoptotic proteins Bcl-xL and Bcl-2. nih.gov By disrupting the binding of the pro-apoptotic protein Bak to Bcl-xL and Bcl-2, alpha-tocopheryl succinate promotes caspase-dependent apoptosis. nih.gov Interestingly, a caspase-independent apoptotic pathway has also been identified in prostate cancer cells. This pathway involves the destabilization of mitochondria, leading to the release of apoptosis-inducing factor (AIF), which then translocates to the nucleus, a process mediated by PARP1 activation. griffith.edu.au Studies on DL-alpha-tocopherol have also demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis, as evidenced by DNA fragmentation. nih.gov

Pancreatic Cancer Cells

The primary mechanism of action of vitamin E succinate in pancreatic cancer cells involves the induction of apoptosis by targeting key inhibitor of apoptosis proteins (IAPs). The compound has been shown to downregulate the expression of survivin and X-linked inhibitor of apoptosis protein (XIAP). nih.govnih.gov The reduction of survivin levels is particularly significant, as the inhibition of this protein has been shown to augment the apoptotic effects of the compound. nih.gov The induction of apoptosis is believed to proceed through the mitochondrial pathway, a common route for cell death in response to various anti-cancer agents. While the precise upstream signaling events are still under investigation, the targeting of survivin represents a critical step in the execution of apoptosis in these highly resistant cancer cells.

Colon Cancer Cells

In colon cancer cells, alpha-tocopheryl succinate has been shown to sensitize these cells to apoptosis induced by other agents, as well as to induce apoptosis directly. One of the key mechanisms involves the activation of caspases and the JNK signaling pathway. nih.gov Co-treatment with other agents can lead to an augmented cleavage of PARP and enhanced activation of caspase-8, -9, and -3, coupled with the phosphorylation of JNK. nih.gov

Oral Squamous Carcinoma Cells

While research specifically detailing the molecular mechanisms of DL-alpha-Tocopherol succinate on oral squamous carcinoma cells is limited, studies on related compounds and cell lines provide significant insights. The succinate ester of vitamin E, α-tocopheryl succinate (TOS), has demonstrated notable anti-proliferative effects on human head and neck squamous cell cancer cell lines.

Specifically, α-tocopheryl succinate exhibited inhibitory activity against the JHU-013 and JHU-022 human head and neck squamous cell cancer cell lines with a 50% growth inhibition (IC50) observed at a concentration of 8.6 µg/mL nih.gov. This suggests a potent cytotoxic effect on these types of cancer cells. The broader category of vitamin E compounds, including α-tocopherol, has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, such as erythroleukemia, prostate, and breast cancer cells nih.gov.

In studies directly involving oral cancer cells (ORL-48), the related compound α-tocopherol was found to induce cell cycle arrest and apoptosis nih.govnih.gov. These findings indicate that vitamin E derivatives, including the succinate form, are promising agents in targeting the cellular machinery of oral and other head and neck cancers.

Table 1: Inhibitory Effects of Vitamin E Compounds on Head and Neck Cancer Cells

| Compound | Cell Line(s) | Effect | IC50 Value |

|---|---|---|---|

| α-Tocopheryl succinate | JHU-013, JHU-022 (Head and Neck Squamous) | Growth Inhibition | 8.6 µg/mL |

| α-Tocopherol | ORL-48 (Oral Squamous) | Antitumor Activity, Apoptosis | 2.5 ± 0.4 µg/mL |

Induction of Cell Differentiation Pathways

DL-alpha-Tocopherol succinate influences cellular differentiation, a process where cells mature to perform specialized functions. This is a critical mechanism in cancer therapy, as it can revert malignant cells to a less proliferative state.

Studies have shown that the succinate ester of vitamin E can induce morphological changes in cancer cells, indicative of differentiation. In research on mouse melanoma (B-16) cells, treatment with D-alpha-tocopherol acid succinate led to distinct morphological alterations nih.gov. While this study focused on the "D" isomer, it noted that the relative efficacy of the "D" and "DL" forms had yet to be fully evaluated, implying a recognized potential for the DL- form nih.gov. The observed changes were significant and remained irreversible for a period after the compound was removed, highlighting a lasting impact on the cell's phenotype nih.gov. Other forms of vitamin E, such as DL-alpha-tocopherol free alcohol, did not produce these effects, underscoring the specific role of the succinate moiety in this activity nih.gov.

The differentiating effect of DL-alpha-Tocopherol succinate can be significantly enhanced when used in combination with other agents. In a study on mouse neuroblastoma cells (NBP2), DL-alpha-tocopheryl succinate on its own did not induce morphological differentiation. However, it markedly enhanced the neurite formation—a key feature of neuronal differentiation—when co-administered with Prostaglandin (B15479496) A2 (PGA2).

The combined treatment's effects on growth inhibition were found to be additive. This synergistic action suggests that DL-alpha-Tocopherol succinate modifies the cellular response to differentiation-inducing agents, making it a potential candidate for combination therapies aimed at promoting cancer cell differentiation. The study confirmed that this effect was attributable to the vitamin E portion of the molecule, as sodium succinate alone had no similar effect.

Cell Cycle Progression Arrest

DL-alpha-Tocopherol succinate and its related compounds can halt the cancer cell cycle, a key process that allows for uncontrolled proliferation. By arresting cells at specific checkpoints, these compounds prevent them from dividing.

Research on related vitamin E derivatives provides strong evidence for cell cycle arrest at the G0/G1 checkpoint. A study on the derivative D-alpha-tocopheryl polyethylene (B3416737) glycol succinate (TPGS) demonstrated its ability to induce a G1/S cell cycle arrest in MCF-7 and MDA-MB-231 breast cancer cell lines nih.govnih.gov. This arrest was associated with the upregulation of the proteins p21 and p27Kip1, which are known inhibitors of the cell cycle nih.govnih.gov. Similarly, in oral squamous carcinoma cells (ORL-48), the parent compound α-tocopherol caused a high accumulation of cells in the G0/G1 phase, leading to what is described as a sub-G0 phase arrest nih.gov.

In addition to the G1 checkpoint, α-tocopheryl succinate (α-TOS) has been shown to arrest cancer cells in the S phase of the cell cycle. A study on MDA-MB-453 breast cancer cells found that α-TOS induced a strong cell cycle arrest at the S-phase nih.gov. This blockage was linked to the inhibition of MEK and ERK kinases and an increase in the tumor-suppressive protein p21 nih.gov. Further investigation indicated that this S-phase arrest was also a result of p53 activation and a reduced expression of the transcription factor E2F, which is crucial for the G1/S transition and S-phase progression nih.gov.

Table 2: Effects of Vitamin E Succinate Derivatives on Cell Cycle Phases

| Compound | Cell Line(s) | Cell Cycle Phase Arrested | Associated Molecular Changes |

|---|---|---|---|

| D-alpha-tocopheryl polyethylene glycol succinate (TPGS) | MCF-7, MDA-MB-231 (Breast) | G1/S Phase | Upregulation of p21 and p27Kip1 |

| α-Tocopherol | ORL-48 (Oral Squamous) | G0/G1 Phase | Accumulation in sub-G0 phase |

| α-Tocopheryl succinate (α-TOS) | MDA-MB-453 (Breast) | S Phase | Inhibition of MEK/ERK, Upregulation of p21, Activation of p53, Reduced E2F |

Apoptosis Induction Pathways

A primary mechanism through which DL-alpha-tocopherol succinate exerts its anti-cancer effects is by inducing apoptosis, or programmed cell death, selectively in malignant cells. nih.govresearchgate.net This process is largely initiated through the mitochondrial pathway, marking α-TOS as a "mitocan," an agent that targets mitochondria to induce cancer cell death. nih.gov

The pro-apoptotic activity of α-TOS is linked to its ability to destabilize mitochondria. nih.gov This destabilization is a critical event that leads to the activation of the apoptotic cascade. nih.gov The induction of apoptosis by α-TOS has been observed in various cancer cell types, including hematopoietic and colon cancer cells. nih.gov

Mitochondrial-Mediated Apoptosis

The mitochondrial pathway of apoptosis is central to the action of α-TOS. nih.gov This pathway is initiated by the permeabilization of the mitochondrial outer membrane, a process triggered by α-TOS. nih.govnih.gov This leads to the release of pro-apoptotic factors from the mitochondria into the cytosol, ultimately resulting in cell death.

DL-alpha-Tocopherol succinate directly impairs mitochondrial function, a key step in its induction of apoptosis. iiarjournals.org This impairment is multifaceted, involving the disruption of the electron transport chain and the generation of reactive oxygen species (ROS). iiarjournals.orgnih.gov The accumulation of ROS is an obligatory mediator of α-TOS-induced apoptosis. nih.gov The redox-silent nature of the α-TOS molecule is crucial for this activity, as its primary antioxidant product, α-tocopherol, does not induce apoptosis. iiarjournals.org

The impairment of mitochondrial function by α-TOS is selective for cancer cells. iiarjournals.org This selectivity is attributed to the altered metabolism of cancerous mitochondria, which includes an accumulation of succinate and an altered redox state of electron transport chain complexes. iiarjournals.org

Research has identified the mitochondrial electron transport chain as a primary target of α-TOS. Specifically, both Complex I and Complex II are affected.

Studies in acute promyelocytic leukemia (APL) cells have shown that α-TOS inhibits the mitochondrial respiratory chain at Complex I. nih.gov This inhibition leads to an early dissipation of the mitochondrial membrane potential. nih.gov The direct effect of α-TOS on Complex I function was confirmed in studies with isolated mitochondria. nih.gov

Furthermore, and more extensively documented, is the inhibitory action of α-TOS on Complex II (succinate dehydrogenase). nih.goveco-vector.com This inhibition is a key mechanism behind the generation of ROS and subsequent apoptosis. nih.gov The interaction of α-TOS with Complex II disrupts the normal flow of electrons, leading to their leakage and the formation of superoxide (B77818) radicals. nih.gov

Table 2: Impact of DL-alpha-Tocopherol Succinate on Mitochondrial Respiratory Complexes

| Complex | Effect | Consequence | Cell/System Studied | Reference |

|---|---|---|---|---|

| Complex I | Inhibition | Dissipation of mitochondrial membrane potential | Acute Promyelocytic Leukemia (APL) cells, Isolated mitochondria | nih.gov |

| Complex II | Inhibition of succinate dehydrogenase activity | Generation of Reactive Oxygen Species (ROS), Apoptosis | Breast cancer cells, Cells with dysfunctional Complex II | nih.gov |

The mechanism by which α-TOS inhibits Complex II involves its interaction with the ubiquinone (UbQ) binding sites. nih.gov Biochemical analyses and molecular modeling have revealed that α-TOS competes with and displaces UbQ from its binding sites within Complex II, specifically the proximal (Qp) and distal (Qd) sites. nih.gov

The binding energy of α-TOS to these sites is comparable to or even stronger than that of UbQ. nih.gov By displacing UbQ, α-TOS disrupts the transfer of electrons from succinate dehydrogenase to the rest of the electron transport chain. nih.gov This blockage causes electrons to be passed directly to molecular oxygen, generating superoxide and triggering oxidative stress-induced apoptosis. nih.gov The critical role of this mechanism is highlighted by the fact that cells with a dysfunctional Complex II are resistant to the apoptotic effects of α-TOS. nih.gov

DL-alpha-Tocopherol succinate is a potent inducer of mitochondrial permeabilization, a critical event in the mitochondrial-mediated apoptotic pathway. nih.govnih.gov This process involves an increase in the permeability of the mitochondrial membranes, leading to the release of pro-apoptotic proteins like cytochrome c. nih.gov

The induction of mitochondrial permeabilization by α-TOS is linked to the generation of ROS and an influx of calcium ions (Ca2+). nih.gov α-TOS stimulates a rapid entry of Ca2+ into the cytosol, which is then taken up by the mitochondria. nih.govnih.gov This mitochondrial Ca2+ accumulation is a prerequisite for the induction of the mitochondrial permeability transition (MPT). nih.gov The alteration of the mitochondrial Ca2+ buffering capacity is an early event in α-TOS-induced apoptosis. nih.gov

Furthermore, α-TOS influences the Bcl-2 family of proteins, which are key regulators of mitochondrial membrane permeability. nih.gov It has been shown to cause a significant conformational change and oligomerization of the pro-apoptotic protein Bak. nih.gov In some cancer cells, a similar effect on the Bax protein is observed. nih.gov The activation of Bak or Bax leads to the formation of channels in the outer mitochondrial membrane, facilitating its permeabilization. nih.gov

Cytochrome c Release

DL-alpha-Tocopherol succinate (α-TS) has been shown to induce apoptosis in various cancer cell lines through the mitochondrial pathway, a key event of which is the release of cytochrome c from the mitochondria into the cytosol. This release is a critical step in the activation of the apoptotic cascade.

Studies have demonstrated that upon treatment with α-TS, a transient increase in intracellular calcium levels occurs, which, in the presence of inorganic phosphate, stimulates the release of cytochrome c. nih.gov In human promyelocytic leukemia cells (HL-60), α-TS was found to trigger the release of cytochrome c from the mitochondria into the cytosol in a mechanism that was inhibitable by a pan-caspase inhibitor, z-VAD-fmk, suggesting a feedback loop involving caspases. nih.gov

The proposed mechanism involves the modulation of mitochondrial membrane function by α-TS. While high concentrations of α-TS did not cause significant swelling of isolated mitochondria, it did lead to the depolarization of the mitochondrial membrane potential through a cyclosporin (B1163) A-insensitive mechanism. nih.gov This alteration of the mitochondrial membrane is a likely prerequisite for the release of intramembrane proteins like cytochrome c.

Interactive Data Table: Effect of DL-alpha-Tocopherol succinate on Cytochrome c Release

| Cell Line | Concentration of α-TS | Observation | Reference |

| Human promyelocytic leukemia (HL-60) | Low concentrations | Release of cytochrome c from mitochondria to cytosol | nih.gov |

| Human prostate cancer (PC-3) | Not specified | Leads to caspase-dependent apoptosis following mitochondrial events | nih.gov |

Caspase-Dependent Apoptosis Mechanisms

The release of cytochrome c into the cytosol initiates a cascade of events leading to caspase-dependent apoptosis. This pathway is a primary mechanism through which α-TS exerts its anti-cancer effects.

Caspase Activation

Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which in the presence of dATP/ATP, recruits and activates pro-caspase-9. Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3, -6, and -7, which are responsible for the execution phase of apoptosis.

Research has shown that α-TS treatment leads to the activation of a range of caspases. In HL-60 cells, α-TS activated caspase-3, -6, -8, and -9, but not caspase-1. nih.gov The activation of caspase-8, typically associated with the extrinsic apoptotic pathway, suggests a potential crosstalk between the intrinsic and extrinsic pathways induced by α-TS. The entire apoptotic process induced by α-TS in these cells was inhibited by the pan-caspase inhibitor z-VAD-fmk, confirming the caspase-dependent nature of the cell death. nih.gov

Caspase-Independent Apoptosis Mechanisms

While the caspase-dependent pathway is a major mechanism of α-TS-induced apoptosis, there is also evidence to suggest the involvement of caspase-independent mechanisms.

Apoptosis-Inducing Factor (AIF) Release and Translocation

Apoptosis-Inducing Factor (AIF) is a mitochondrial flavoprotein that, upon its release and translocation to the nucleus, can induce chromatin condensation and DNA fragmentation in a caspase-independent manner. While direct and extensive research specifically linking α-TS to AIF release is not as abundant as for the caspase-dependent pathway, the broader understanding of mitochondrial-mediated apoptosis suggests its potential involvement.

One study on histiocytic lymphoma U937 cells demonstrated that α-TS could induce a rapid and reversible externalization of phosphatidylserine (B164497) (a marker of apoptosis) that was independent of caspase activation. nih.gov This finding points towards the existence of caspase-independent events triggered by α-TS. Although this study did not directly measure AIF translocation, it opens the possibility for the involvement of such pathways. A review on Vitamin E analogues mentions that AIF is thought to transmit mitochondrial destabilization to nuclear apoptotic events in apoptosis induced by α-TOS. researchgate.net

Modulation of Apoptotic and Anti-Apoptotic Proteins

The commitment to apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, with the Bcl-2 family playing a central role at the mitochondrial level.

Bcl-2 Family Regulation

The Bcl-2 family of proteins includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid). The ratio of these proteins determines the susceptibility of a cell to apoptotic stimuli.

DL-alpha-Tocopherol succinate has been shown to modulate the function and expression of Bcl-2 family proteins to favor apoptosis. In prostate cancer cells, α-TS was found to inhibit the function of the anti-apoptotic proteins Bcl-xL and Bcl-2. nih.gov It achieves this by disrupting the binding of the pro-apoptotic protein Bak to Bcl-xL and Bcl-2, thereby freeing up Bak to promote apoptosis. nih.gov Treatment of PC-3 prostate cancer cells with α-TS resulted in a reduced association of Bcl-2 and Bcl-xL with Bak. nih.gov Furthermore, overexpression of Bcl-xL was shown to protect LNCaP prostate cancer cells from α-TS-induced apoptosis, highlighting the importance of Bcl-2 family regulation in the action of α-TS. nih.gov

In promyelocytic leukemia cells, α-TS triggered the cleavage of Bid, a pro-apoptotic member of the Bcl-2 family. nih.gov Cleaved Bid (tBid) can then translocate to the mitochondria and activate other pro-apoptotic Bcl-2 family members like Bax and Bak, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c.

Interactive Data Table: Regulation of Bcl-2 Family Proteins by DL-alpha-Tocopherol succinate

| Cell Line | Effect of α-TS | Molecular Consequence | Reference |

| Human prostate cancer (PC-3, LNCaP) | Inhibits Bcl-xL/Bcl-2 function | Disrupts Bak binding to Bcl-xL/Bcl-2, reducing their association | nih.gov |

| Human promyelocytic leukemia (HL-60) | Triggers cleavage of Bid | Generation of tBid, which can activate Bax/Bak | nih.gov |

Activation of Fas Signaling Pathway

DL-alpha-Tocopherol succinate has been demonstrated to induce apoptosis in various cancer cell lines through the activation of the extrinsic apoptotic pathway, prominently involving the Fas signaling cascade. This mechanism is initiated by the upregulation of key components of this pathway. Research has shown that treatment with alpha-tocopherol (B171835) succinate leads to a significant increase in the total protein levels of both the Fas receptor (also known as APO-1 or CD95) and its corresponding Fas ligand (Fas-L) nih.gov. Furthermore, it enhances the expression of the Fas receptor on the cell surface, making the cancer cells more susceptible to Fas-mediated apoptosis nih.govnih.gov.

Upon the binding of Fas-L to the Fas receptor, a conformational change is induced in the receptor, leading to its trimerization. This aggregation facilitates the recruitment of the intracellular adaptor protein, Fas-associated death domain (FADD) wjgnet.com. FADD, in turn, recruits procaspase-8 to form the death-inducing signaling complex (DISC) wjgnet.com. Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their auto-catalytic cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately leading to the execution phase of apoptosis. The crucial role of this pathway in alpha-tocopherol succinate-induced apoptosis is underscored by findings that Fas-neutralizing antibodies and Fas-L antisense oligonucleotides can block this process nih.gov. Studies have documented a dose-dependent increase in Fas protein expression in cancer cells following treatment with vitamin E succinate wjgnet.comnih.gov.

Table 1: Effect of DL-alpha-Tocopherol Succinate on Fas Signaling Pathway Components in Human Cancer Cells

| Cell Line | Treatment | Observation | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Vitamin E Succinate | Increased total protein levels of Fas and Fas-L; Increased cell surface Fas expression. | nih.gov |

| SKBR-3 (Breast Cancer) | Vitamin E Succinate | Upregulation of Fas receptor and Fas ligand. | nih.gov |

| SGC-7901 (Gastric Cancer) | Vitamin E Succinate | Dose-dependent increase in Fas protein expression. | wjgnet.comnih.gov |

| LNCaP (Prostate Cancer) | Vitamin E Succinate | Enhanced membrane levels of 43-kDa Fas and increased Fas ligand expression. | nih.gov |

| PC-3 (Prostate Cancer) | Vitamin E Succinate | Enhanced high levels of membrane 43-kDa Fas. | nih.gov |

Redox Homeostasis and Reactive Oxygen Species (ROS) Generation

Alteration of Intracellular Redox State in Cancer Cells

DL-alpha-Tocopherol succinate significantly alters the intracellular redox homeostasis of cancer cells, shifting the balance towards a pro-oxidant state. This compound has been shown to provoke the generation of reactive oxygen species (ROS) in various cancer cell types iiarjournals.org. This alteration of the redox environment is a critical component of its selective anti-cancer activity. While normal cells may be protected by higher levels of antioxidant defenses or increased esterase activity that hydrolyzes alpha-tocopherol succinate to the non-apoptogenic alpha-tocopherol, cancer cells are more vulnerable to this induced oxidative stress nih.gov. The induced ROS production often precedes the classical markers of apoptosis, such as cytochrome c release and caspase activation, indicating its role as an early trigger in the apoptotic process.

Mechanism of ROS Production

The primary mechanism by which DL-alpha-Tocopherol succinate induces ROS production involves its direct interaction with the mitochondrial respiratory chain. Specifically, alpha-tocopherol succinate targets complex II (succinate dehydrogenase, SDH) nih.govnih.gov. It is proposed that alpha-tocopherol succinate competes with and displaces ubiquinone (Coenzyme Q) from its binding sites within complex II nih.govnih.gov. This displacement disrupts the normal flow of electrons through the electron transport chain. The electrons generated by the oxidation of succinate to fumarate (B1241708) by SDH are then unable to be efficiently transferred to ubiquinone. Instead, these electrons are diverted and react with molecular oxygen (O2), leading to the formation of superoxide radicals (O2•−), a primary type of ROS nih.govnih.gov. This targeted disruption of mitochondrial function is a key element in the pro-apoptotic activity of DL-alpha-tocopherol succinate.

Distinction from Traditional Antioxidant Properties of Tocopherols (B72186)

The pro-oxidant activity of DL-alpha-Tocopherol succinate in cancer cells stands in stark contrast to the well-established antioxidant properties of its parent compound, alpha-tocopherol. Alpha-tocopherol is a potent lipid-soluble antioxidant that protects cell membranes from oxidative damage by scavenging free radicals. In contrast, the succinate ester form, DL-alpha-tocopherol succinate, acts as a pro-oxidant in the context of cancer cells by targeting the mitochondria to generate ROS iiarjournals.org. The esterification of the hydroxyl group on the chromanol ring of alpha-tocopherol to form the succinate ester is crucial for this altered activity. While DL-alpha-tocopherol can inhibit chemiluminescence and show H-donor ability in assays, indicating antioxidant potential, its succinate derivative leverages a different mechanism within the cancer cell's mitochondria to induce oxidative stress and apoptosis nih.govresearchgate.net. It is this ability to generate, rather than quench, ROS in a targeted manner that distinguishes DL-alpha-tocopherol succinate's anti-cancer action from the traditional antioxidant role of tocopherols.

Signal Transduction Pathway Modulation

Protein Kinase C (PKC) Pathway Inhibition

DL-alpha-Tocopherol succinate has been shown to modulate intracellular signal transduction pathways, with a notable inhibitory effect on the Protein Kinase C (PKC) pathway. The pro-apoptotic activity of alpha-tocopherol succinate in various cancer cell lines is linked to the inhibition of PKC nih.gov. Specifically, research has identified the alpha isoform of PKC (PKCα) as a key target.

The mechanism of inhibition does not appear to be a direct interaction with the enzyme itself. Instead, alpha-tocopherol treatment leads to the activation of protein phosphatase 2A (PP2A) nih.gov. Activated PP2A then dephosphorylates PKCα, leading to its inactivation. This targeted inhibition of PKCα activity by alpha-tocopherol has been confirmed in studies where overexpression of PKCα or the use of antisense oligonucleotides to reduce its expression modulated the apoptotic response to alpha-tocopherol succinate nih.gov. While some of the foundational research has been conducted with alpha-tocopherol, the findings are considered relevant to the mechanism of action of its succinate ester in inducing apoptosis drugbank.com.

Table 2: Research Findings on PKC Pathway Inhibition by Alpha-Tocopherol

| Cell Type | Key Finding | Implication | Reference |

|---|---|---|---|

| Smooth Muscle Cells | Alpha-tocopherol induced a time- and dose-dependent inhibition of PKC. | Inhibition is not due to direct interaction or reduced expression. | |

| Smooth Muscle Cells | Only the PKCα isoform was inhibited by alpha-tocopherol. | Specificity of the inhibitory effect. | |

| Smooth Muscle Cells | Inhibition of PKCα was associated with its dephosphorylation. | Suggests an indirect mechanism of action. | |

| Hematopoietic and Cancer Cell Lines | Pro-apoptotic activity of alpha-TOS involves PKC inhibition. | Links PKC pathway modulation to the anti-cancer effects of alpha-TOS. | nih.gov |

| Hematopoietic and Cancer Cell Lines | Alpha-TOS reduced PKCα activity by increasing PP2A activity. | Elucidates the upstream mechanism of PKCα deactivation. | nih.gov |

Table 3: List of Chemical Compounds

| Compound Name | |

|---|---|

| DL-alpha-Tocopherol succinate | |

| Fas ligand | |

| Procaspase-8 | |

| Caspase-8 | |

| Cytochrome c | |

| Superoxide | |

| Ubiquinone | |

| Fumarate | |

| Succinate | |

| Alpha-tocopherol | |

| Protein Kinase C | |

| Protein Kinase C-alpha |

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses and cell survival. DL-alpha-tocopherol succinate has been identified as an inhibitor of this critical pathway.

The activation of NF-κB is typically held in check by its inhibitor, IκBα, which sequesters NF-κB in the cytoplasm. The degradation of IκBα is a prerequisite for NF-κB to translocate to the nucleus and exert its transcriptional activity. Alpha-tocopheryl succinate has been shown to inhibit the activation of NF-κB. nih.govnih.gov Studies have demonstrated that alpha-tocopheryl succinate can inhibit tumor necrosis factor-alpha (TNF-α) induced NF-κB activation in a concentration-dependent manner in human Jurkat T cells. nih.gov This inhibition of NF-κB activation is, at least in part, attributable to the prevention of IκBα degradation. By stabilizing IκBα, DL-alpha-tocopherol succinate effectively blocks the downstream events of the NF-κB cascade. Further research indicates that alpha-tocopheryl succinate directly blocks the DNA binding activity of activated NF-κB. nih.gov

| Cell Line | Stimulus | Compound | Effect on NF-κB Activation |

| Human Jurkat T cells | TNF-α | alpha-Tocopheryl succinate (10 µM to 1 mM) | Concentration-dependent inhibition |

mTOR Axis Phosphorylation Inhibition

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. DL-alpha-tocopherol succinate has been shown to modulate this pathway through multiple points of intervention.

Research on vitamin E succinate (VES) in human gastric carcinoma cells has demonstrated its ability to suppress the mTOR signaling axis. nih.gov This suppression is achieved by inhibiting the phosphorylation of upstream regulators, including Akt (also known as Protein Kinase B) and p38 Mitogen-Activated Protein Kinase (MAPK). nih.gov The downregulation of the phosphorylation of these kinases by VES leads to a reduction in mTOR activity. nih.gov Consequently, the phosphorylation of downstream targets of mTOR, such as p70S6K and 4E-BP-1, is also inhibited. nih.gov A study on bone marrow stromal cells (BMSCs) under oxidative stress also found that tocopherol downregulated the phosphorylation levels of PI3K, Akt, and mTOR. nih.gov

| Cell Line | Compound | Effect on Akt Phosphorylation | Effect on p38 MAPK Phosphorylation | Effect on AMPK Phosphorylation | Effect on mTOR Activity |

| Human Gastric Carcinoma SGC-7901 | Vitamin E Succinate (VES) | Decreased | Decreased | Increased | Inhibited |

| Bone Marrow Stromal Cells (BMSCs) | Tocopherol | Decreased | No significant change | No significant change | Inhibited |

Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk

DL-alpha-Tocopherol succinate has been shown to interact with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis. The compound's influence on this pathway appears to be multifaceted, affecting different kinases within the MAPK cascade.

In a study on NSC-34 motor neurons, treatment with α-tocopherol led to a modulation of the MAPK pathway, characterized by a downregulation of genes encoding for p38 and JNK, while the gene for ERK showed a higher expression frontiersin.org. Since p38 and JNK are often associated with cell death pathways, while ERK is linked to cell survival, these findings suggest a potential protective role for α-tocopherol through the modulation of MAPK signaling frontiersin.org.

Furthermore, research on the effects of α-tocopheryl succinate in prostate cancer cells has revealed a more intricate mechanism of MAPK pathway crosstalk. Specifically, α-tocopheryl succinate was found to mediate the transcriptional repression of the androgen receptor by targeting the PP2A-JNK-Sp1-signaling axis researchgate.net. This indicates that the compound can influence the JNK pathway, a key component of the MAPK signaling cascade, to exert its effects on gene expression.

The table below summarizes the observed effects of alpha-tocopherol and its succinate form on key components of the MAPK pathway in different cell types.

| Cell Type | Compound Form | MAPK Component | Observed Effect | Reference |

| NSC-34 motor neurons | α-Tocopherol | p38 | Downregulation of encoding gene | frontiersin.org |

| NSC-34 motor neurons | α-Tocopherol | JNK | Downregulation of encoding gene | frontiersin.org |

| NSC-34 motor neurons | α-Tocopherol | ERK | Higher expression of encoding gene | frontiersin.org |

| Prostate cancer cells | α-Tocopheryl succinate | JNK | Involvement in the repression of the androgen receptor via the PP2A-JNK-Sp1 axis | researchgate.net |

PI3K/Akt/mTOR Signaling Network Interactions

DL-alpha-Tocopherol succinate has been demonstrated to interact with the PI3K/Akt/mTOR signaling network, a crucial pathway in regulating cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.

A study on EC109 esophageal cancer cells found that vitamin E succinate (VES) induces apoptosis by inhibiting the PI3K/AKT signaling pathway nih.govnih.gov. The research showed that VES downregulated the basal levels of phosphorylated Akt (p-Akt) and phosphorylated mammalian target of rapamycin (p-mTOR) nih.govnih.gov. Furthermore, the use of a PI3K inhibitor, LY294002, also suppressed p-Akt and p-mTOR, confirming that PI3K is an upstream mediator of this effect nih.govnih.gov. This suggests that DL-alpha-Tocopherol succinate targets the PI3K/Akt pathway to induce cancer cell death.

In another study focusing on the protective effects of tocopherol on bone marrow-derived mesenchymal stem cells (BMSCs) from oxidative stress, it was found that tocopherol inhibited ferroptosis through the PI3K/AKT/mTOR pathway frontiersin.org. The study reported that tocopherol significantly downregulated the phosphorylation levels of PI3K, AKT, and mTOR in H₂O₂-stimulated BMSCs frontiersin.org.

These findings indicate that DL-alpha-Tocopherol succinate can modulate the PI3K/Akt/mTOR signaling network to influence cellular processes such as apoptosis and ferroptosis.

JAK/STAT Pathway Interference

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and apoptosis. While various phytochemicals have been shown to interfere with the JAK/STAT pathway, direct evidence detailing the specific interaction of DL-alpha-Tocopherol succinate with this pathway is limited in the current scientific literature.

General studies on polyphenolic compounds, a broader class to which tocopherols belong, suggest potential inhibitory effects on the JAK/STAT pathway mdpi.com. However, dedicated research investigating the direct impact of DL-alpha-Tocopherol succinate on the phosphorylation of JAKs or STATs, or on the expression of STAT-regulated genes, is not extensively documented. Therefore, the precise mechanisms and consequences of DL-alpha-Tocopherol succinate's interference with the JAK/STAT pathway remain an area for future investigation.

Restoration of TGF Signal Transduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. DL-alpha-Tocopherol succinate appears to modulate this pathway, potentially restoring its tumor-suppressive functions in certain contexts.

In human breast cancer cells, RRR-alpha-tocopheryl succinate has been shown to inhibit proliferation and enhance the secretion of TGF-β nih.gov. The conditioned medium from these treated cells contained biologically active TGF-β, which is known to be a potent inhibitor of cell growth nih.gov. This suggests that a form of alpha-tocopherol succinate can promote the production of this anti-proliferative cytokine.

Conversely, in the context of fibrosis, which can be driven by excessive TGF-β signaling, vitamin E has been shown to have an inhibitory effect. A study on unilateral ureteral obstruction in mice demonstrated that vitamin E ameliorates renal fibrosis by inhibiting the TGF-beta/Smad2/3 signaling pathway researchgate.net. This indicates that in a different pathological setting, alpha-tocopherol can downregulate this same pathway.

The seemingly contradictory roles of DL-alpha-Tocopherol succinate in relation to TGF-β signaling highlight the context-dependent nature of its effects. In cancer cells that have lost their sensitivity to TGF-β-mediated growth inhibition, the compound may help to restore this pathway's suppressive function by increasing ligand secretion. In fibrotic conditions, it may counteract the pathological over-activation of the pathway.

Gene Expression Regulation

Comprehensive Transcriptional Alterations

DL-alpha-Tocopherol succinate and related forms of vitamin E are known to induce broad changes in gene expression, extending beyond their classical antioxidant functions. Global gene expression profiling studies have revealed that α-tocopherol can act as a potent regulator of transcription, affecting a wide range of biological processes frontiersin.org.

In bovine cells, α-tocopherol treatment led to profound changes in the expression of numerous genes, with 910 sequences being enhanced and 273 sequences being repressed frontiersin.org. These affected genes fall into various functional categories, providing a molecular basis for the diverse biological effects of vitamin E frontiersin.org.

Furthermore, studies on rats fed diets deficient in DL-α-tocopheryl acetate (B1210297) have shown significant alterations in the gene expression profiles in the liver nih.gov. These findings underscore the role of vitamin E in maintaining normal gene expression and cellular function. The ability of α-tocopherol to modulate the expression of a significant number of genes highlights its role as a signaling molecule that can influence cellular homeostasis and response to stimuli.

Downregulation of Oncogenes (e.g., c-myc, H-ras)

A significant aspect of the gene regulatory activity of DL-alpha-Tocopherol succinate is its ability to downregulate the expression of key oncogenes, such as c-myc and H-ras. These genes are critical drivers of cell proliferation and their overexpression is a hallmark of many cancers.

In murine B-16 melanoma cells, treatment with d-alpha-tocopheryl succinate led to a decrease in the levels of c-myc and H-ras specific mRNAs nih.gov. The study noted that the inhibition of c-myc mRNA was more pronounced than that of H-ras mRNA, and this reduction in oncogene expression was associated with the inhibition of melanoma cell growth nih.gov.

Similarly, in murine neuroblastoma cells, d-alpha-tocopheryl succinate was found to reduce the expression of c-myc, N-myc, and H-ras specific mRNAs nih.gov. The inhibition of the expression of these oncogenes was linked to the growth-inhibitory effects of the compound nih.gov.

The table below summarizes the findings on the downregulation of c-myc and H-ras by d-alpha-tocopheryl succinate in different cancer cell lines.

| Cell Line | Oncogene | Concentration of d-alpha-tocopheryl succinate | Observed Effect on mRNA Levels | Reference |

| Murine B-16 Melanoma | c-myc | 11.3 and 15.1 µM | Decreased | nih.gov |

| Murine B-16 Melanoma | H-ras | 11.3 and 15.1 µM | Decreased | nih.gov |

| Murine Neuroblastoma (NBP2) | c-myc | 11.3 µM | Reduced | nih.gov |

| Murine Neuroblastoma (NBP2) | H-ras | 11.3 µM | Reduced | nih.gov |

These findings highlight a crucial mechanism by which DL-alpha-Tocopherol succinate may exert its anti-cancer effects, by directly targeting the expression of genes that drive malignant transformation and proliferation.

Modulation of Scavenger Receptors (SR-A, CD36)

DL-alpha-Tocopherol succinate is understood to exert its effects following its conversion to alpha-tocopherol (AT). It is generally accepted that alpha-tocopherol succinate is de-esterified within the body to yield alpha-tocopherol, the active form. drugbank.com Research into the effects of alpha-tocopherol on macrophages, key cells in the development of atherosclerosis, has revealed a significant impact on scavenger receptors, which are responsible for the uptake of modified lipoproteins.

Studies on human monocyte-derived macrophages have demonstrated that alpha-tocopherol can decrease the expression of both class A scavenger receptors (SR-A) and CD36. nih.gov The upregulation of CD36 by oxidized low-density lipoprotein (OxLDL) and acetylated low-density lipoprotein (AcLDL) is a critical step in the formation of foam cells, a hallmark of atherosclerotic lesions. nih.govnih.gov Treatment of these macrophages with alpha-tocopherol at concentrations of 50 µM or higher resulted in a significant reduction in CD36 expression. nih.gov This effect was accompanied by a decrease in the uptake of DiI-AcLDL and DiI-OxLDL and a substantial inhibition of cholesteryl ester accumulation. nih.gov

The mechanism behind this downregulation involves the inhibition of specific signaling pathways. Further investigation has shown that the effect of alpha-tocopherol on CD36 expression is not mediated by protein kinase C (PKC) inhibitors but is significantly inhibited by tyrosine kinase inhibitors. nih.gov Specifically, RRR-alpha-tocopherol has been found to inhibit the activity of the tyrosine kinase Tyk2, which is associated with the CD36 receptor. nih.govresearchgate.net Both OxLDL and AcLDL were shown to increase Tyk2 activity, an effect that was blocked by pre-incubation with alpha-tocopherol. nih.gov

Table 1: Effect of Alpha-Tocopherol on Macrophage Cholesteryl Ester Accumulation

| Treatment | Inhibition of Cholesteryl Ester Accumulation |

|---|---|

| AcLDL + Alpha-Tocopherol | 77% |

| OxLDL + Alpha-Tocopherol | 42% |

Data derived from studies on human monocyte-derived macrophages. nih.gov

Impact on Antioxidant Enzyme Expression

Beyond its direct radical-scavenging activity, alpha-tocopherol, the active form of DL-alpha-tocopherol succinate, can indirectly enhance cellular antioxidant defenses by inducing the expression of Phase II detoxifying and antioxidant enzymes. drugbank.com This induction is mediated through the activation of the Keap1/Nrf2 pathway. drugbank.com

In studies using a human retinal pigment epithelial (RPE) cell line, pretreatment with alpha-tocopherol led to an increase in the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and promoted its translocation to the nucleus. drugbank.com This activation of the Nrf2 pathway resulted in the increased expression and/or activity of several critical antioxidant enzymes. drugbank.com

Table 2: Antioxidant Enzymes Upregulated by Alpha-Tocopherol

| Enzyme/Protein | Function |

|---|---|

| Glutamate-cysteine ligase | Rate-limiting enzyme in glutathione (B108866) synthesis |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Detoxification of quinones |

| Heme-oxygenase 1 (HO-1) | Catabolism of heme to produce the antioxidant biliverdin |

| Glutathione S-transferase (GST) | Conjugation of toxins with glutathione |

| Superoxide dismutase (SOD) | Dismutation of superoxide radicals |

It is important to note that the impact on antioxidant enzyme expression may be cell-type and context-dependent. For instance, studies in broilers showed that supplementation with natural or synthetic vitamin E did not alter the muscular mRNA abundance of genes such as Nrf2, HO-1, GPX1, and SOD1, despite enhancing muscular antioxidant capacity through increased α-tocopherol retention. nih.gov

Inflammation Response Modulation

Attenuation of Pro-inflammatory Cytokine Secretion

Alpha-tocopherol, delivered via DL-alpha-tocopherol succinate, has been shown to modulate the inflammatory response by inhibiting the release of the potent pro-inflammatory cytokine, Interleukin-1 beta (IL-1β), from activated human monocytes. nih.govahajournals.orgresearchgate.net This effect appears to be independent of its classic antioxidant function. nih.govahajournals.org While alpha-tocopherol does decrease superoxide release from monocytes, other antioxidants and enzymes like superoxide dismutase and catalase did not replicate the inhibitory effect on IL-1β release. nih.govahajournals.org

The mechanism for this action is linked to the inhibition of the 5-lipoxygenase (5-LO) pathway. nih.govahajournals.org Leukotriene B4 (LTB4), a major product of 5-LO, is known to augment the release of IL-1β. Studies have demonstrated that in the presence of alpha-tocopherol, there is a significant reduction in both LTB4 and IL-1β levels. nih.gov This inhibitory effect on IL-1β was reversed by the addition of exogenous LTB4, supporting the role of the 5-LO pathway. nih.gov The effect of alpha-tocopherol is considered post-transcriptional, as it did not alter IL-1β mRNA levels or stability. nih.gov

DL-alpha-tocopherol succinate also plays a role in downregulating another key pro-inflammatory cytokine, Interleukin-6 (IL-6). Research in various models has confirmed the ability of alpha-tocopherol to suppress IL-6 production and secretion. In a study involving cancer-bearing mice, alpha-tocopherol treatment significantly downregulated the expression, synthesis, and secretion of IL-6. researchgate.net This effect was linked to the suppression of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) binding to the IL-6 promoter in the liver. researchgate.net

Furthermore, in the context of diet-induced obesity, which is associated with a pro-inflammatory state, vitamin E supplementation has been shown to have an anti-inflammatory effect. nih.gov In mice fed a high-fat diet, vitamin E supplementation led to decreased IL-6 protein levels in epididymal white adipose tissue. nih.gov Similarly, in vitro treatment of LPS-stimulated 3T3-L1 adipocytes with vitamin E significantly reduced the secretion of IL-6 into the culture medium. nih.gov

Inhibition of Prostaglandin E2 (PGE2) Production

A distinctive feature of the succinate ester of alpha-tocopherol is its ability to directly inhibit the production of Prostaglandin E2 (PGE2), a key mediator of inflammation. drugbank.comnih.govoup.com Notably, this inhibitory action is specific to alpha-tocopheryl succinate (αTOS) and is not observed with alpha-tocopherol (αTOL) or alpha-tocopheryl acetate (αTOA). nih.govoup.com

In studies using several human lung epithelial cell lines (BEAS-2B, H460, and A549), αTOS was shown to inhibit PGE2 production stimulated by phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.govoup.com This effect is not correlated with antioxidant activity, as αTOS did not prevent the PMA-induced generation of reactive oxygen species. nih.govoup.com

The mechanism appears to involve the direct inhibition of cyclooxygenase (COX) enzyme activity, which is responsible for converting arachidonic acid to prostaglandins (B1171923). nih.govoup.com Alpha-tocopheryl succinate did not affect PMA-induced arachidonic acid release or COX-2 expression. nih.govoup.com However, it did inhibit COX activity in stimulated cells and in cells with endogenously high levels of COX enzymes. nih.govoup.com The inhibitory effect of αTOS on COX was influenced by the concentration of arachidonic acid, suggesting that alpha-tocopheryl succinate may act as a competitive inhibitor, vying with arachidonic acid for interaction with COX proteins. nih.govoup.com

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| DL-alpha-Tocopherol succinate | αTOS |

| alpha-Tocopherol | αTOL, AT |

| alpha-Tocopheryl acetate | αTOA |

| Interleukin-1 Beta | IL-1β |

| Interleukin-6 | IL-6 |

| Prostaglandin E2 | PGE2 |

| Oxidized low-density lipoprotein | OxLDL |

| Acetylated low-density lipoprotein | AcLDL |

| Leukotriene B4 | LTB4 |

| Arachidonic acid | AA |

| Phorbol 12-myristate 13-acetate | PMA |

| Nuclear factor erythroid 2-related factor 2 | Nrf2 |

Cyclooxygenase (COX) Activity Inhibition

DL-alpha-Tocopherol succinate (α-TOS) has demonstrated the ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins. nih.gov Studies on human lung epithelial cell lines, including BEAS-2B, H460, and A549, have shown that α-TOS can suppress the production of prostaglandin E2 (PGE2), a key inflammatory mediator. nih.gov This inhibitory effect is notable as increased PGE2 production is frequently observed in lung cancer tissues. nih.govnih.gov

The mechanism of inhibition appears to be a direct action on the enzyme's activity rather than an effect on its expression. Research indicates that α-TOS does not affect the expression of COX-2 induced by phorbol 12-myristate 13-acetate (PMA). nih.gov However, post-incubation with α-TOS was found to inhibit COX activity in these stimulated cells. nih.gov Furthermore, in A549 cells that endogenously express high levels of COX enzymes, α-TOS was capable of blocking COX activity even without external stimulation. nih.gov A low, subapoptotic dose of α-TOS has been reported to inhibit both COX and the subsequent PGE2 production. nih.gov This suggests a direct modulatory role of α-TOS on the enzymatic function of cyclooxygenase.

It is important to distinguish the action of α-TOS from other vitamin E analogs. Unlike α-TOS, alpha-tocopherol and alpha-tocopheryl acetate did not inhibit PMA-stimulated PGE2 production in the same human lung epithelial cell lines. nih.gov This highlights a unique activity of the succinate ester form of alpha-tocopherol in modulating the COX pathway.

Competition with Arachidonic Acid for COX Interaction

The inhibitory effect of DL-alpha-Tocopherol succinate on COX activity appears to be linked to its interaction with the enzyme's substrate, arachidonic acid (AA). nih.gov The production of prostaglandins is dependent on both the availability of AA and the enzymatic activity of COX. nih.gov Evidence suggests that α-TOS may act as a competitive inhibitor of arachidonic acid at the active site of the COX enzyme.

This hypothesis is supported by findings that the efficacy of α-TOS in inhibiting COX is influenced by the concentration of arachidonic acid. nih.gov This suggests a competitive dynamic where α-TOS and AA vie for interaction with the COX protein. nih.gov While α-TOS effectively inhibits COX activity, it does not appear to interfere with the release of arachidonic acid itself, as it had no effect on PMA-induced AA release in studies. nih.gov This further pinpoints the site of action to the enzyme itself rather than the availability of its substrate. The consistent reduction of apparent cyclo-oxygenase activity by alpha-tocopherol has also been noted in human platelets, reinforcing the concept of interference in the arachidonic acid cascade. nih.gov

Table 1: Effect of α-Tocopherol Analogs on PGE2 Production

| Compound | Effect on PMA-Stimulated PGE2 Production in Human Lung Epithelial Cells |

|---|---|

| DL-alpha-Tocopherol succinate (α-TOS) | Inhibited |

| alpha-Tocopherol (α-TOL) | No inhibition |

| alpha-Tocopheryl acetate (α-TOA) | No inhibition |

This table is based on findings from studies on human lung epithelial cell lines (BEAS-2B, H460, and A549). nih.gov

Autophagy Regulation

Induction of Autophagy in Cancer Cells

Autophagy is a cellular process of self-digestion that can be induced by various stress factors, including oxidative stress. nih.gov In the context of cancer, certain therapeutic agents can generate reactive oxygen species (ROS), which in turn can trigger autophagy. nih.gov For instance, the combination of vitamin K3 (VK3) and ascorbic acid (AA) is known to induce early ROS formation in prostate cancer cells. nih.govgriffith.edu.au This oxidative stress acts as a signal, leading to the induction of autophagy as a cellular response. nih.govgriffith.edu.au

Autophagy as a Survival Mechanism

In response to therapeutic stressors, cancer cells can utilize autophagy as a survival and adaptation mechanism. nih.gov When prostate cancer cells are treated with sub-toxic doses of vitamin K3 and ascorbic acid, the resulting oxidative stress induces a protective autophagic response. nih.gov This allows the cancer cells to cope with the stressful conditions, promoting their survival rather than succumbing to cell death. nih.gov This pro-survival role of autophagy presents a challenge in cancer therapy, as it can counteract the intended effects of cytotoxic treatments.

Switching from Autophagy-Dependent Survival to Apoptosis

DL-alpha-Tocopherol succinate plays a critical role in overriding the pro-survival autophagic response in cancer cells, steering them towards apoptosis, or programmed cell death. nih.govgriffith.edu.au When α-TOS is introduced to prostate cancer cells undergoing autophagy induced by vitamin K3 and ascorbic acid, it actively inhibits the autophagic survival pathway. nih.gov

Specifically, α-TOS prevents the formation of autophagosomes, which are essential structures in the autophagic process. nih.govgriffith.edu.au By disrupting this survival mechanism, α-TOS sensitizes the cancer cells to the initial oxidative stress. nih.gov This action effectively switches the cellular response from one of survival to one of demise. nih.govgriffith.edu.au The inhibition of autophagy by α-TOS allows for the induction of apoptosis, leading to the death of the cancer cells. nih.govnih.gov This switch is significant as it demonstrates how α-TOS can synergistically enhance the efficacy of other agents that induce oxidative stress. nih.govgriffith.edu.au

Table 2: Role of α-TOS in Cellular Response of Prostate Cancer Cells to VK3 and AA

| Treatment | Cellular Response | Outcome |

|---|---|---|

| Vitamin K3 (VK3) + Ascorbic Acid (AA) | Induction of ROS, leading to autophagy | Survival |

| α-TOS + Vitamin K3 (VK3) + Ascorbic Acid (AA) | Inhibition of autophagosome formation | Switch from survival to apoptosis |

This table summarizes the findings on the interplay between α-TOS, VK3, and AA in prostate cancer cells. nih.govgriffith.edu.au

Cellular Membrane Interactions

DL-alpha-Tocopherol succinate interacts with cellular membranes, influencing their physical properties and the function of membrane-associated proteins. nih.gov As a lipid-soluble molecule, vitamin E and its analogs are known to integrate into cellular membranes, including the mitochondrial membranes, where they can protect against oxidative damage. drugbank.comvitabase.com

One of the key effects of α-TOS on membranes is the modulation of the membrane dipole potential. nih.gov This alteration of the electrical potential across the membrane can, in turn, affect the activity of membrane-bound proteins. nih.gov Studies have shown that α-TOS has a preferential affinity for cholesterol-rich membrane microdomains, also known as lipid rafts. nih.gov The localization of α-TOS within these microdomains is thought to influence the activity of associated kinases, such as protein kinase C. nih.gov